molecular formula C9H10O5 B195536 2-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 5722-93-0

2-Hydroxy-4,5-dimethoxybenzoic acid

Cat. No. B195536
CAS RN: 5722-93-0
M. Wt: 198.17 g/mol
InChI Key: RUBXSZYVSFYJQR-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H10O5 . It has a molecular weight of 198.18 and is a white to yellow powder or crystals . It has been used as a reactant for the preparation of Salicylanilide derivatives as inhibitors of the protein tyrosine kinase epidermal growth factor receptor .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-4,5-dimethoxybenzoic acid is 1S/C9H10O5/c1-13-7-3-5 (9 (11)12)6 (10)4-8 (7)14-2/h3-4,10H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2-Hydroxy-4,5-dimethoxybenzoic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 361.5±42.0 °C and a flash point of 146.7±21.4 °C . The compound is a white to yellow powder or crystals .

Scientific Research Applications

Thermal Behavior in Metal Complexes

2-Hydroxy-4,5-dimethoxybenzoic acid, due to its structural properties, plays a role in the thermal behavior of metal complexes. Research by Micera et al. (1984) in "Thermochimica Acta" explored the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid. This study is significant for understanding the thermal stability and decomposition pathways of such metal complexes, which can be relevant in materials science and catalysis (Micera et al., 1984).

Antifungal Properties

In agriculture, 2-Hydroxy-4,5-dimethoxybenzoic acid demonstrates potential as an antifungal compound. Lattanzio et al. (1996) in their study published in "Postharvest Biology and Technology" found that 2,5-Dimethoxybenzoic (DMB) acid significantly inhibited the growth of postharvest decay pathogens in strawberry fruits. This suggests its potential use as a natural antifungal agent in postharvest crop protection (Lattanzio et al., 1996).

Impact on Polymorphic Crystallization

In the field of crystallography, 2-Hydroxy-4,5-dimethoxybenzoic acid's derivatives have been studied for their role in controlling polymorphic crystallization. Semjonova & Be̅rziņš (2022) investigated how additives influenced the polymorphic outcome of 2,6-Dimethoxybenzoic acid crystallization, highlighting the compound's importance in the development of novel materials with specific crystal structures (Semjonova & Be̅rziņš, 2022).

Role in Novel Compound Synthesis

The compound has been used in synthesizing new chemical entities. For instance, Kucerovy et al. (1997) described the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new entity for potential medical applications, starting with 2,5-dimethoxybenzoic acid (Kucerovy et al., 1997).

Antioxidant and Anti-inflammatory Properties

2-Hydroxy-4,5-dimethoxybenzoic acid and its derivatives have shown promising antioxidant and anti-inflammatory properties. Gamaniel et al. (2000) in "Phytomedicine" highlighted the anti-sickling, analgesic, and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid, a compound structurally similar to 2-Hydroxy-4,5-dimethoxybenzoic acid, in the management of sickle cell disease (Gamaniel et al., 2000).

Photocatalysis and Environmental Photochemistry

The compound's derivatives are also significant in environmental photochemistry. Dallin et al. (2009) studied the aqueous photochemistry of syringic acid, closely related to 2-Hydroxy-4,5-dimethoxybenzoic acid, revealing novel pH-dependent photosubstitution pathways important for understanding environmental degradation processes (Dallin et al., 2009).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXSZYVSFYJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468661
Record name 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,5-dimethoxybenzoic acid

CAS RN

5722-93-0
Record name 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (80 mL) was added to the crude crystals of 2-bromo-4,5-dimethoxybenzoic acid produced in Example 1 (20.0 g) and sodium carbonate (10.1 g). The resultant mixture was stirred under heating at 80° C., and a copper sulfate solution prepared from copper sulfate pentahydrate (1.91 g), water (20 mL), and pyridine (3.1 mL) was added to the mixture. The resultant mixture was further heated and stirred at 90 to 100° C. for one hour. The mixture was cooled to 50° C., and concentrated hydrochloric acid (16.0 g) was added dropwise thereto. After cooling of the mixture, the precipitated crystals were filtrated, and then dried under reduced pressure, to thereby produce crude crystals of 2-hydroxy-4,5-dimethoxybenzoic acid (15.08 g) (yield: 99.3%).
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80 mL
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20 g
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1.91 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 11 mL of dimethylformamide (DMF) were suspended 2.12 g of compound (1a), 4.82 g of AlCl3.6H2O, and 2.06 g of NaBr in a stream of argon, which was then heat stirred at 100° C. for 5 hours. The reaction mixture was allowed to stand to cool, to which 10.4 g of 35% hydrochloric acid was then added dropwise before adding 11 mL of water, followed by heat stirring at 70° C. for one hour. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was dried under reduced pressure at 60° C. to provide 1.45 g of compound (2a) at a yield of 73%.
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2.12 g
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4.82 g
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2.06 g
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10.4 g
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11 mL
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11 mL
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Yield
73%

Synthesis routes and methods IV

Procedure details

In 30 mL of ethyl acetate was suspended 10 g of the compound (1a) in a stream of argon, to which 6.2 mL of TiCl4 was then added dropwise at 10 to 15° C. under cooling with ice. The reaction mixture was heated to reflux, and stirred for 5 hours. This reaction mixture was cooled, to which 4.9 g of 35% hydrochloric acid was then added dropwise at 24° C. before adding 30 mL of water, followed by heat stirring at 55° C. for one hour. The precipitated crystal was collected by filtration and washed with water to provide 12.45 g of compound (2a) in the form of a wet crystal. The moiety (6.23 g) of the resultant wet crystal was suspended in 15 mL of water, to which 3.52 g of a 25% (w/w) sodium hydroxide aqueous solution was then added dropwise at 18° C., followed by heat stirring at 60° C. for one hour. To the reaction mixture was added 20 mL of ethyl acetate, which was then subjected to liquid-separating operation, followed by dropwise adding 2.19 g of 35% hydrochloric acid to the separated aqueous layer. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was dried under reduced pressure at 60° C. to provide 4.13 g of compound (2a) at a yield of 88%.
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10 g
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4.9 g
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30 mL
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30 mL
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6.2 mL
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Synthesis routes and methods V

Procedure details

In 10 g of ethyl acetate were suspended 2.0 g of 2,4,5-trimethoxybenzoic acid (1a) and 1.45 g of NaBr in a stream of argon, to which 4.0 g of BF3.Et2O was then added dropwise at 25° C., followed by heat stirring at 40° C. for 3 hours. The reaction mixture was cooled with ice, to which 10 mL of water was then added dropwise at 10° C., followed by dropwise adding 7.5 g of a 25% (w/w) sodium hydroxide aqueous solution. Thereto was further added 10 mL of water before stirring, followed by filtering off insoluble inorganic matter. To the separated aqueous layer was dropwise added 3.94 g of 35% hydrochloric acid, followed by stirring for 10 minutes. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was then dried under reduced pressure at 60° C. to provide 1.7 g of 2-hydroxy-4,5-dimethoxybenzoic acid (2a) at a yield of 91%.
Quantity
2 g
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1.45 g
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4 g
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10 g
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4,5-dimethoxybenzoic acid
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2-Hydroxy-4,5-dimethoxybenzoic acid
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2-Hydroxy-4,5-dimethoxybenzoic acid
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2-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 5
2-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 6
2-Hydroxy-4,5-dimethoxybenzoic acid

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